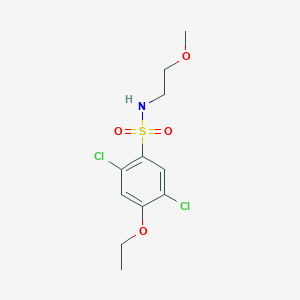
5-chloro-2-methoxy-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-methoxy-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) and has shown potential in treating various types of cancers.
Mecanismo De Acción
5-chloro-2-methoxy-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide targets the BTK, which is a key enzyme involved in the B-cell receptor signaling pathway. By inhibiting BTK, 5-chloro-2-methoxy-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide blocks the activation of downstream signaling pathways and prevents the proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
5-chloro-2-methoxy-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide has been shown to induce apoptosis and inhibit the proliferation of cancer cells in vitro and in vivo. It also modulates the immune response and enhances the activity of immune cells, such as T cells and natural killer cells. Additionally, 5-chloro-2-methoxy-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-chloro-2-methoxy-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide in lab experiments include its high potency, selectivity, and favorable pharmacokinetic profile. However, the limitations include its potential toxicity and the need for further studies to evaluate its safety and efficacy in different types of cancers.
Direcciones Futuras
There are several future directions for the research and development of 5-chloro-2-methoxy-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide. These include the evaluation of its efficacy in combination with other drugs, the identification of biomarkers that can predict response to 5-chloro-2-methoxy-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide, and the development of novel formulations that can improve its pharmacokinetic properties. Additionally, further studies are needed to evaluate the safety and efficacy of 5-chloro-2-methoxy-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide in different types of cancers and to explore its potential in other therapeutic areas.
Métodos De Síntesis
The synthesis of 5-chloro-2-methoxy-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide involves a series of chemical reactions that include the condensation of 5-chloro-2-methoxybenzenesulfonyl chloride with 3-methylpent-1-yn-3-ol in the presence of a base, followed by the reaction with N,N-dimethylformamide dimethyl acetal and hydrolysis of the resulting intermediate to yield 5-chloro-2-methoxy-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide.
Aplicaciones Científicas De Investigación
5-chloro-2-methoxy-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide has been extensively studied for its potential in treating various types of cancers, including B-cell malignancies, solid tumors, and hematologic malignancies. In preclinical studies, 5-chloro-2-methoxy-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Clinical trials are ongoing to evaluate the safety and efficacy of 5-chloro-2-methoxy-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide in cancer patients.
Propiedades
Nombre del producto |
5-chloro-2-methoxy-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C13H16ClNO3S |
Peso molecular |
301.79 g/mol |
Nombre IUPAC |
5-chloro-2-methoxy-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H16ClNO3S/c1-5-13(3,6-2)15-19(16,17)12-9-10(14)7-8-11(12)18-4/h1,7-9,15H,6H2,2-4H3 |
Clave InChI |
FRQQCEHLRKOFFQ-UHFFFAOYSA-N |
SMILES |
CCC(C)(C#C)NS(=O)(=O)C1=C(C=CC(=C1)Cl)OC |
SMILES canónico |
CCC(C)(C#C)NS(=O)(=O)C1=C(C=CC(=C1)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-ethoxy-3-isopropylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B288439.png)












![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B288494.png)